molecular formula C5H8O3 B15139890 Methyl acetylacetate-13C4

Methyl acetylacetate-13C4

Cat. No.: B15139890
M. Wt: 120.09 g/mol
InChI Key: WRQNANDWMGAFTP-NDYLVSJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl acetylacetate-13C4 is synthesized through the esterification of acetoacetic acid with methanol. The process involves the use of isotopically labeled carbon sources to ensure the incorporation of 13C into the final product. The reaction typically requires an acid catalyst and is carried out under reflux conditions to drive the esterification to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the purity and isotopic labeling of the final product. The reaction conditions are optimized for maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl acetylacetate-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl acetylacetate-13C4 is widely used in scientific research, including:

    Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

    Biology: It is used in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

    Medicine: It is used in drug development and pharmacokinetics to study the metabolism and distribution of drugs.

    Industry: It is used in the synthesis of labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of methyl acetylacetate-13C4 involves its incorporation into biochemical pathways where it acts as a substrate or intermediate. The labeled carbon atoms allow for detailed tracking of its transformation and interactions with other molecules. This helps in understanding the molecular targets and pathways involved in its metabolism and effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetoacetate: Similar in structure but without the isotopic labeling.

    Ethyl acetoacetate: An ester of acetoacetic acid with ethyl instead of methyl.

    Acetoacetic acid: The parent compound without the ester group.

Uniqueness

Methyl acetylacetate-13C4 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in biochemical studies. This makes it a valuable tool in research applications where understanding the fate and transformation of carbon atoms is crucial .

Properties

Molecular Formula

C5H8O3

Molecular Weight

120.09 g/mol

IUPAC Name

methyl 3-oxo(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1+1,3+1,4+1,5+1

InChI Key

WRQNANDWMGAFTP-NDYLVSJFSA-N

Isomeric SMILES

CO[13C](=O)[13CH2][13C](=O)[13CH3]

Canonical SMILES

CC(=O)CC(=O)OC

Origin of Product

United States

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